molecular formula C26H20O3 B11396623 7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11396623
M. Wt: 380.4 g/mol
InChI Key: RCJIQEBMDKHFND-UHFFFAOYSA-N
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Description

7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific combination of aromatic rings and the presence of a naphthyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

7-methyl-10-naphthalen-2-yl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C26H20O3/c1-15-24-22(13-21-19-8-4-5-9-20(19)26(27)29-25(15)21)23(14-28-24)18-11-10-16-6-2-3-7-17(16)12-18/h2-3,6-7,10-14H,4-5,8-9H2,1H3

InChI Key

RCJIQEBMDKHFND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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